2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide
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Overview
Description
2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cycloheptapyrrole ring system fused with various functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cycloheptapyrrole Ring: The initial step involves the construction of the cycloheptapyrrole ring system through a series of cyclization reactions.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the functionalized cycloheptapyrrole with the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic carboxamides with comparable structures and functional groups. Examples include:
Indole-2-carboxamides: These compounds share a similar carboxamide moiety and are known for their biological activities.
Pyrrole-3-carboxamides: These compounds have a pyrrole ring system and are studied for their potential therapeutic properties.
Uniqueness
The uniqueness of 2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
380365-94-6 |
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Molecular Formula |
C17H18FN3O3 |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
2-amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxamide |
InChI |
InChI=1S/C17H18FN3O3/c1-24-9-6-7-11(10(18)8-9)21-17(23)15-14-12(20-16(15)19)4-2-3-5-13(14)22/h6-8,20H,2-5,19H2,1H3,(H,21,23) |
InChI Key |
PRFFXHWBCUFYNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(NC3=C2C(=O)CCCC3)N)F |
Origin of Product |
United States |
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